

physical and chemical properties of 2-furoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: furan-2-carboxylate

Cat. No.: B1237412

[Get Quote](#)

2-Furoic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of Furan-2-Carboxylic Acid for Researchers and Drug Development Professionals.

Introduction

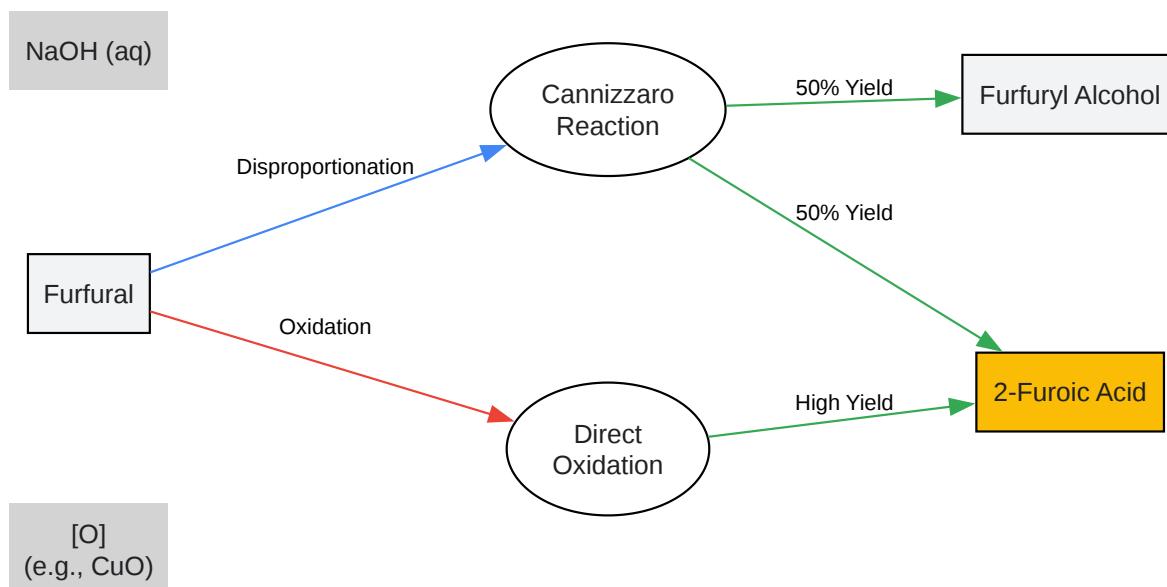
2-Furoic acid, also known as furan-2-carboxylic acid or pyromucic acid, is a heterocyclic organic compound with the chemical formula $C_5H_4O_3$.^[1] It consists of a five-membered aromatic furan ring with a carboxylic acid group attached at the 2-position.^{[1][2]} First derived from bran, its name originates from the Latin word "furfur".^[3] This compound and its salts and esters (furoates) are significant in various industrial applications.^{[3][4]}

Industrially, 2-furoic acid is primarily synthesized through the oxidation of furfural, a renewable platform chemical derived from lignocellulosic biomass like corn cobs and oat hulls.^{[1][5]} It serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.^{[5][6]} In the pharmaceutical sector, it is a precursor for nitrofuran antibiotics, antiparasitic agents like diloxanide furoate, and anti-inflammatory corticosteroids such as mometasone furoate.^[6] Furthermore, it is utilized in the food and beverage industry as a flavoring agent and preservative, valued for its antimicrobial properties and its sweet, earthy taste profile.^{[1][3][6]}

This guide provides a detailed overview of the core physical and chemical properties of 2-furoic acid, its spectroscopic profile, and the experimental methodologies used for their determination.

Physical Properties

2-Furoic acid presents as a white to off-white or light yellow crystalline powder.[\[1\]](#)[\[4\]](#)[\[7\]](#) It is readily soluble in alcohols and ether, and moderately soluble in water.[\[1\]](#)[\[4\]](#) One gram can be dissolved in 26 ml of cold water or 4 ml of boiling water.[\[4\]](#)[\[8\]](#) The compound sublimes at 130-140°C under reduced pressure.[\[4\]](#)[\[9\]](#)

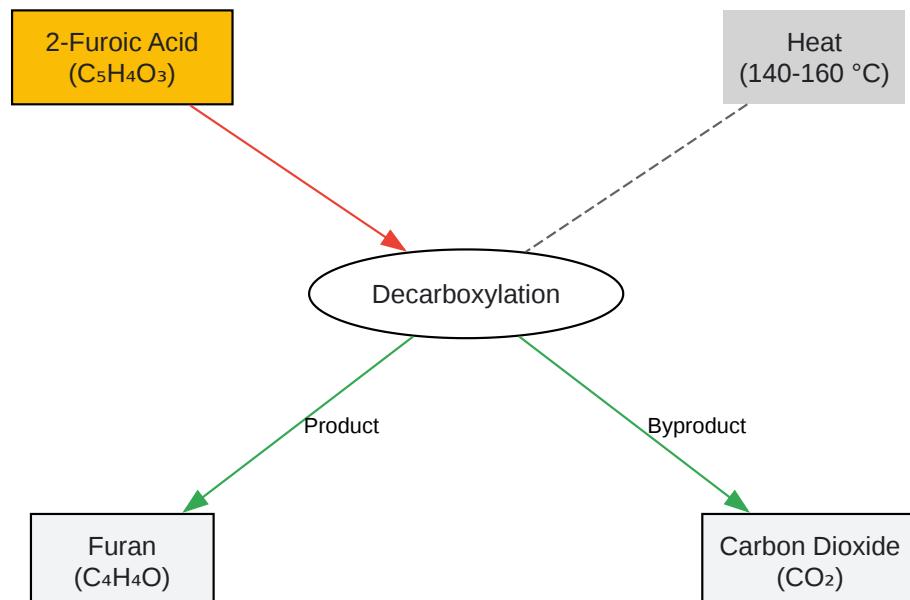

Table 1: Physical and Chemical Properties of 2-Furoic Acid

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ O ₃	[7] [10]
Molecular Weight	112.08 g/mol	
Appearance	White to off-white crystalline powder	[3] [7]
Melting Point	128 to 134 °C (262 to 273 °F; 401 to 407 K)	[3]
Boiling Point	230 to 232 °C (446 to 450 °F; 503 to 505 K) @ 760 mmHg	[3] [10]
Water Solubility	27.1 g/L	[3]
36 g/L (at 20 °C)	[1] [9]	
37.1 mg/mL (at 15 °C)	[10] [11]	
Acidity (pKa)	3.12 (at 25 °C)	[3] [8]
LogP (o/w)	0.64	[10] [11]
Density	1.324 g/cm ³ (at 25 °C)	[4] [9]
Vapor Pressure	0.033 mmHg (at 25 °C, est.)	[10]
Flash Point	93.89 °C (201.00 °F) to 139.3 °C (282.7 °F)	[10]
Refractive Index	n _{20/D} 1.531 (lit.)	[4] [9]

Chemical Properties and Reactivity

Synthesis

2-Furoic acid can be synthesized by the oxidation of either furfuryl alcohol or furfural.[3] The conventional industrial method involves the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution.[3] This disproportionation reaction yields a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol, making it an economical process as both products have commercial value.[3] Alternative biocatalytic routes using microorganisms like Nocardia corallina have demonstrated higher yields (98% from furfuryl alcohol and 88% from 2-furfural) but are not yet commercialized.[3]


[Click to download full resolution via product page](#)

Synthesis pathways of 2-Furoic Acid from Furfural.

Stability and Degradation

2-Furoic acid is considered stable under standard conditions but should be protected from light to prevent potential photodegradation.[12][13] It is incompatible with strong oxidizing agents. [13]

Thermal stability is a critical factor; while the crystalline solid is stable up to its melting point, it undergoes thermal degradation at higher temperatures.^{[3][12]} Specifically, decarboxylation to form furan is activated at temperatures around 140-160 °C.^{[12][14]} In aqueous solutions, its stability is pH-dependent; the deprotonated furoate form is more soluble in alkaline conditions.^[12] Oxidative degradation, for instance with hydrogen peroxide, can lead to the opening of the furan ring, forming products such as maleic acid, succinic acid, and formic acid.^[12]

[Click to download full resolution via product page](#)

Thermal degradation pathway of 2-Furoic Acid.

Spectroscopic Data

The structural features of 2-furoic acid have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for 2-Furoic Acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
12.36	s	-	-COOH	[2]
7.90	dd	1.64, 0.76	H5	[2]
7.22	dd	3.48, 0.76	H3	[2]
6.64	dd	3.44, 1.72	H4	[2]

Solvent: DMSO-
d₆, Spectrometer
Frequency: 400
MHz

Table 3: ¹³C NMR Spectroscopic Data for 2-Furoic Acid

Chemical Shift (δ) ppm	Assignment	Reference(s)
159.81	C=O	[2][15]
147.44	C5	[2][15]
145.38	C2	[2][15]
118.16	C3	[2][15]
112.52	C4	[2][15]

Solvent: DMSO-d₆,
Spectrometer Frequency: 100
MHz

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 2-Furoic Acid

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200-2500	O-H stretch (broad)	Carboxylic Acid
1700-1680	C=O stretch	Carboxylic Acid
~1600	C=C stretch	Furan Ring
1300-1200	C-O stretch	Carboxylic Acid
~1020	C-O-C stretch	Furan Ring

Data derived from typical spectra of carboxylic acids and furan derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of 2-furoic acid.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

- Sample Preparation: A small amount of finely powdered, dry 2-furoic acid is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Analysis: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

NMR Spectroscopy

- Sample Preparation: Approximately 5-25 mg of 2-furoic acid is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.^[2] The solution is vortexed to ensure homogeneity.^[2]

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz for ^1H NMR, 100 MHz for ^{13}C NMR) is utilized.[2]
- Data Acquisition: The sample is placed in the spectrometer probe, and the magnetic field is shimmed to achieve homogeneity.[2] Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-furoic acid is mixed with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .[2]

Mass Spectrometry (MS)

- Sample Introduction and Ionization: A small quantity of 2-furoic acid is introduced into the mass spectrometer via a direct insertion probe or after gas chromatography separation.[2] In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).[2]
- Detection: The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular ion peak and characteristic fragmentation patterns. The instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chempoint.com [chempoint.com]
- 7. 2-Furoic acid, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-Furoic Acid [drugfuture.com]
- 9. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]
- 10. 2-furoic acid, 88-14-2 [thegoodsentscompany.com]
- 11. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-furoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237412#physical-and-chemical-properties-of-2-furoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com